molecular formula C34H36NOP B14769810 (1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide

(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide

Cat. No.: B14769810
M. Wt: 505.6 g/mol
InChI Key: KVKHWKRMOZYYLY-UHFFFAOYSA-N
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Description

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a complex organic compound that belongs to the class of aminophosphine oxides. These compounds are known for their diverse chemical properties and applications in various fields, including catalysis, material science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable precursor containing the binaphthyl moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the binaphthyl precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield higher oxidation state phosphine oxides, while substitution reactions produce various substituted phosphine oxides .

Scientific Research Applications

Chemistry

In chemistry, (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in catalytic processes such as hydrogenation and cross-coupling reactions .

Biology and Medicine

Its ability to interact with biological targets through its phosphine oxide and dimethylamino groups makes it a valuable scaffold for developing new therapeutic agents .

Industry

In industry, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a photoinitiator in polymerization reactions makes it useful in the production of hydrogels and other waterborne products .

Mechanism of Action

The mechanism of action of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and dimethylamino groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide lies in its chiral binaphthyl structure and the presence of both phosphine oxide and dimethylamino groups. This combination of features provides it with unique chemical reactivity and the ability to form stable complexes with a wide range of metal ions, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C34H36NOP

Molecular Weight

505.6 g/mol

IUPAC Name

1-(2-diphenylphosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C34H36NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-8,15-18,21-24H,9-14,19-20H2,1-2H3

InChI Key

KVKHWKRMOZYYLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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